molecular formula C17H20N2O4S B2462818 2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide CAS No. 692281-62-2

2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide

Cat. No. B2462818
CAS RN: 692281-62-2
M. Wt: 348.42
InChI Key: NYCGDAHGHVRJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide, also known as C646, is a small molecule inhibitor of the histone acetyltransferase (HAT) p300/CBP. It has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.

Scientific Research Applications

Novel Nonnucleoside Inhibitors for Viral Replication

A study identified a novel selective nonnucleoside inhibitor of cytomegalovirus (CMV) replication, showcasing an excellent safety profile. This compound, along with its structural analogs, does not inhibit viral DNA synthesis, transcription, or translation but interferes with viral DNA maturation and packaging, indicating its potential application in targeting viral replication mechanisms without affecting host cell processes (Buerger et al., 2001).

Fluorescent Molecular Probes for Biological Studies

Another research application involves the development of fluorescent solvatochromic dyes for biological studies. Compounds structurally related to 2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide have been prepared to show strong solvent-dependent fluorescence, useful for developing ultra-sensitive fluorescent molecular probes. These probes can study a variety of biological events and processes, indicating their utility in cellular and molecular biology research (Diwu et al., 1997).

Antimicrobial Activity

Compounds derived from modifications of 2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide have demonstrated interesting antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential applications in developing new antimicrobial agents (Ghorab et al., 2017).

Molecular Structure and Cytotoxicity Studies

A specific study focused on the molecular structure, spectroscopic characterization, and in vitro cytotoxicity study of a sulfonamide compound, highlighting its potential application in cancer research. The compound showed significant antiproliferative effects against tumor cells, suggesting its application in the development of new anticancer agents (Durgun et al., 2016).

properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-11-8-12(2)10-15(9-11)23-13(3)17(20)19-14-4-6-16(7-5-14)24(18,21)22/h4-10,13H,1-3H3,(H,19,20)(H2,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCGDAHGHVRJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.